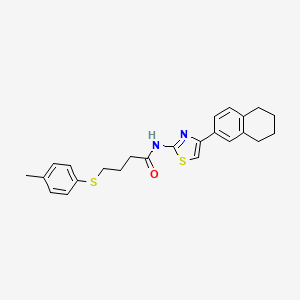
N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as "compound X" in the literature and has been shown to have a variety of interesting properties that make it a promising candidate for further investigation.
Mechanism of Action
Target of Action
Similar compounds have been found to targetDihydrofolate reductase (DHFR) , an enzyme involved in the tetrahydrofolate synthesis pathway .
Biochemical Pathways
The compound may affect the tetrahydrofolate synthesis pathway by inhibiting the DHFR enzyme . Tetrahydrofolate is essential for the synthesis of nucleotides, so inhibition of this pathway could potentially disrupt DNA synthesis and cell division.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide for lab experiments is its potency and selectivity. This compound has been shown to have potent effects on the central nervous system at relatively low doses, which makes it a useful tool for studying the effects of neurotransmitter modulation. However, one of the main limitations of this compound is its relatively low yield and complex synthesis method, which can make it difficult and expensive to obtain in large quantities.
Future Directions
There are many potential future directions for research on N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide. One promising area of research is in the development of new drugs based on this compound, which may have applications in the treatment of neurological disorders. Another potential direction is in the development of new synthesis methods that can improve the yield and scalability of this compound. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on the central nervous system.
Synthesis Methods
The synthesis of N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide is a complex process that involves several steps. The first step involves the synthesis of the thiazole ring, which is then coupled with the tetrahydronaphthalene ring to form the core structure of the compound. The final step involves the addition of the p-tolylthio group to the butanamide moiety. The overall yield of this synthesis method is relatively low, but improvements in the process are currently being explored.
Scientific Research Applications
N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where this compound has been shown to have potent effects on the central nervous system. Specifically, it has been shown to modulate the activity of certain neurotransmitters, which may have implications for the treatment of neurological disorders such as depression and anxiety.
properties
IUPAC Name |
4-(4-methylphenyl)sulfanyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2OS2/c1-17-8-12-21(13-9-17)28-14-4-7-23(27)26-24-25-22(16-29-24)20-11-10-18-5-2-3-6-19(18)15-20/h8-13,15-16H,2-7,14H2,1H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVIZJCLWKYFURV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCCC(=O)NC2=NC(=CS2)C3=CC4=C(CCCC4)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2994918.png)
![6-Bromo-2-methyl-4-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline](/img/structure/B2994920.png)
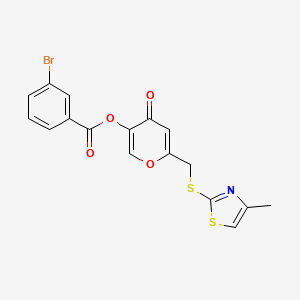
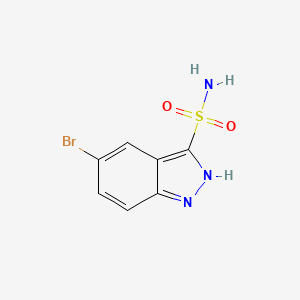
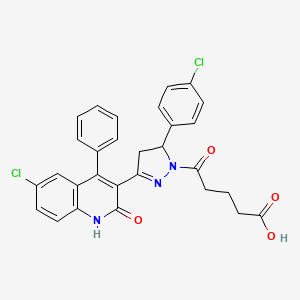

![4-(4-Benzylpiperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2994927.png)
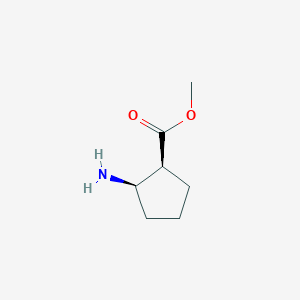
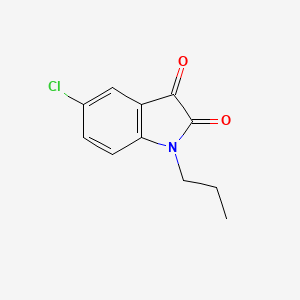

![N-(2,4-dimethylphenyl)-2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2994936.png)
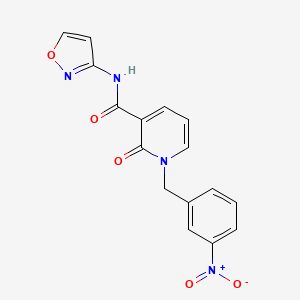

![2-[4-(3-chloro-4-fluorophenyl)-2,3-dioxopyrazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2994940.png)